molecular formula C15H12BrNO B1392308 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one CAS No. 876048-06-5

1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one

Cat. No. B1392308
CAS RN: 876048-06-5
M. Wt: 302.16 g/mol
InChI Key: DKQLPQSRIIAAPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one is a chemical compound with the molecular formula C15H12BrNO and a molecular weight of 302.17 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one consists of 15 carbon atoms, 12 hydrogen atoms, 1 bromine atom, and 1 nitrogen atom .

Scientific Research Applications

Crystal Structure and Molecular Interactions

  • Studies have explored the planar structures of similar molecules, such as (E)-3-(Anthracen-9-yl)-1-(4-bromophenyl)prop-2-en-1-one, revealing significant insights into their crystal structures and hydrogen bonding patterns (Suwunwong et al., 2009).

Antioxidant Activities

  • Derivatives of 2'-aminochalcones, similar in structure to 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one, have been synthesized and evaluated for their antioxidant activities, demonstrating potential biological applications (Sulpizio et al., 2016).

Nonlinear Optical Properties

  • Certain chalcone derivatives exhibit interesting nonlinear optical properties, indicating potential applications in semiconductor devices and optical technologies (Shkir et al., 2019).

Antibacterial Activities

  • Chalcone structures like (E)-1-(4-Bromophenyl)-3-(napthalen-2-yl)prop-2-en-1-one have been synthesized and evaluated for antibacterial activities, suggesting similar potential for 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one (Thanigaimani et al., 2015).

Solvent Polarity Effects on Photophysical Properties

  • Studies on chalcone derivatives, such as (E)-1-(4-aminophenyl)-3-(furan-2-yl)prop-2-en-1-one, indicate that solvent polarity can significantly affect their photophysical properties, which is crucial for practical applications in various fields (Kumari et al., 2017).

Low Potency Antioxidant Agents

  • Some chalcone compounds, like (E)-1-(3-bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on, have been found to possess low potency as antioxidant agents, which can guide further research into enhancing their efficacy (Brahmana et al., 2021).

Quantum Chemical Investigations

  • Quantum chemical investigations on chalcone derivatives have been conducted to explore their structural and spectral properties, which could be relevant for 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one (Zaini et al., 2018).

Safety and Hazards

The safety data sheet for 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one can be viewed and downloaded for free at Echemi.com .

properties

IUPAC Name

1-(4-aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO/c16-13-3-1-2-11(10-13)4-9-15(18)12-5-7-14(17)8-6-12/h1-10H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQLPQSRIIAAPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=CC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10695648
Record name 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one

CAS RN

876048-06-5
Record name 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one
Reactant of Route 3
1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one
Reactant of Route 4
Reactant of Route 4
1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one
Reactant of Route 5
Reactant of Route 5
1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one
Reactant of Route 6
Reactant of Route 6
1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one

Q & A

Q1: What is the molecular structure of 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one and how does it influence its crystal packing?

A1: 1-(4-Aminophenyl)-3-(3-bromophenyl)prop-2-en-1-one (C15H12BrNO) exhibits a near-planar molecular structure with a dihedral angle of 9.6° between its two aromatic rings []. This planarity plays a crucial role in its crystal packing. The molecules arrange themselves into chains along the a-axis through intermolecular N—H⋯O and C—H⋯O hydrogen bonds. These chains further connect via N—H⋯N hydrogen bonds between adjacent molecules, forming sheet-like structures parallel to the ab plane [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.